molecular formula C16H21NO6 B2463711 Diethyl 2-[(3,4-dimethoxyanilino)methylidene]propanedioate CAS No. 26717-39-5

Diethyl 2-[(3,4-dimethoxyanilino)methylidene]propanedioate

Cat. No. B2463711
CAS RN: 26717-39-5
M. Wt: 323.345
InChI Key: IDLXXRSURSCTBT-UHFFFAOYSA-N
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Patent
US04777252

Procedure details

[[(3,4-Dimethoxyphenyl)amino]methylene]malonic acid, diethyl ester (60 g, 188.5 mmol) was added to hot diphenylether (bath temperature 275° C.) under stirring. After stirring for 15 minutes, the mixture was allowed to cool to 50° C. The resulting crystals were collected by suction, washed thoroughly with ether and dried in vacuo to yield 34.1 g of the title compound having a melting point of 297° C.
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([NH:11][CH:12]=[C:13]([C:19]([O:21]CC)=O)[C:14]([O:16][CH2:17][CH3:18])=[O:15])[CH:6]=[CH:7][C:8]=1[O:9][CH3:10].C1(OC2C=CC=CC=2)C=CC=CC=1>>[CH3:10][O:9][C:8]1[CH:7]=[C:6]2[C:5](=[CH:4][C:3]=1[O:2][CH3:1])[NH:11][CH:12]=[C:13]([C:14]([O:16][CH2:17][CH3:18])=[O:15])[C:19]2=[O:21]

Inputs

Step One
Name
Quantity
60 g
Type
reactant
Smiles
COC=1C=C(C=CC1OC)NC=C(C(=O)OCC)C(=O)OCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)OC1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
under stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
After stirring for 15 minutes
Duration
15 min
CUSTOM
Type
CUSTOM
Details
The resulting crystals were collected by suction
WASH
Type
WASH
Details
washed thoroughly with ether
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C2C(C(=CNC2=CC1OC)C(=O)OCC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 34.1 g
YIELD: CALCULATEDPERCENTYIELD 65.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.